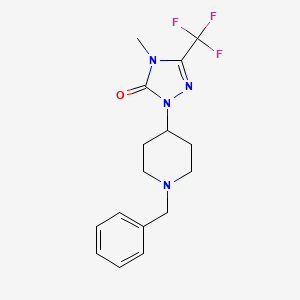![molecular formula C17H18F3NO2S B6427527 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide CAS No. 2034329-46-7](/img/structure/B6427527.png)
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, a thiophene ring, and a hydroxy group, which suggests that it might have interesting chemical properties and potential applications .
Synthesis Analysis
Thiophene derivatives, such as the one in this compound, have been the subject of much research due to their potential biological activity . Various methods for synthesizing thiophene derivatives have been developed, including the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis .Applications De Recherche Scientifique
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide has been studied for its potential therapeutic applications in a variety of conditions, including depression, anxiety, insomnia, and obesity. In clinical studies, this compound has been shown to reduce symptoms of depression, improve sleep quality, and reduce anxiety. It has also been studied for its potential to reduce food cravings, reduce appetite, and promote weight loss.
Mécanisme D'action
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide works by increasing the amount of serotonin available in the brain. Serotonin is a neurotransmitter that is involved in a variety of functions, including mood regulation, sleep, appetite, and pain perception. By increasing the amount of serotonin available, this compound can help to regulate these functions.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It can increase the production of serotonin, which can help to regulate mood and reduce anxiety. It can also increase the production of melatonin, which can help to regulate sleep. In addition, this compound can increase the production of endorphins, which can help to reduce pain and improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide in laboratory experiments is that it is a relatively safe compound. It is well tolerated by most people, with few side effects. Additionally, this compound is relatively inexpensive and easy to obtain. However, one limitation of using this compound in laboratory experiments is that it can be difficult to control the dose and duration of treatment.
Orientations Futures
There are a variety of potential future directions for research on N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide. One potential area of research is the use of this compound for the treatment of other conditions, such as autism, attention deficit hyperactivity disorder (ADHD), and chronic pain. Additionally, further research could be done to explore the potential of this compound to improve cognitive function and enhance athletic performance. Finally, further research could be done to explore the potential of this compound to interact with other drugs and supplements.
Méthodes De Synthèse
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide can be synthesized in a variety of ways. The most common method is the condensation reaction of 5-hydroxytryptophan with trifluoromethylbenzoyl chloride. This reaction produces this compound as the main product, as well as other byproducts. Other methods of synthesis include the reaction of 5-hydroxytryptophan with trifluoromethylbenzoyl bromide, or the reaction of tryptophan with trifluoromethylbenzoyl chloride.
Propriétés
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2S/c18-17(19,20)15-3-1-2-13(10-15)16(23)21-7-4-12(5-8-22)14-6-9-24-11-14/h1-3,6,9-12,22H,4-5,7-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBCCIJTKJULQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427448.png)

![4-methyl-1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427460.png)

![5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6427475.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427480.png)
![2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B6427487.png)
![2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B6427488.png)
![2-{1-oxo-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B6427510.png)
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6427515.png)
![1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6427520.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide](/img/structure/B6427521.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide](/img/structure/B6427533.png)
![(2E)-3-phenyl-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6427541.png)